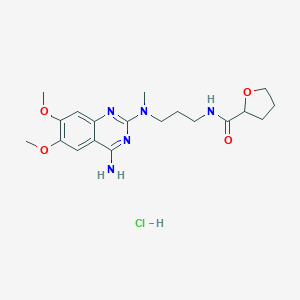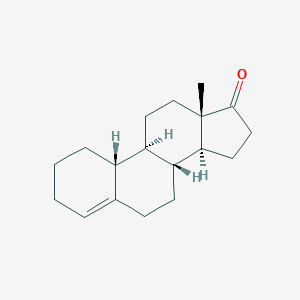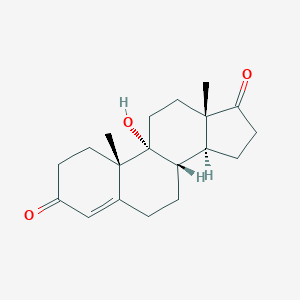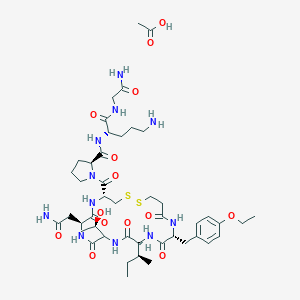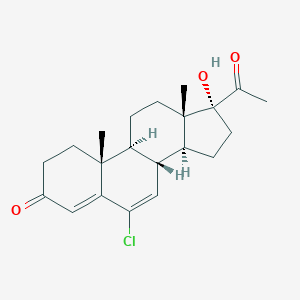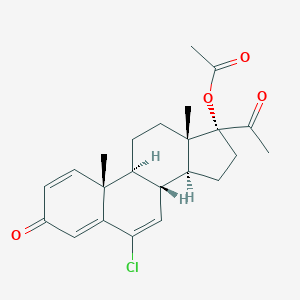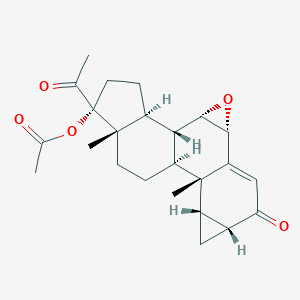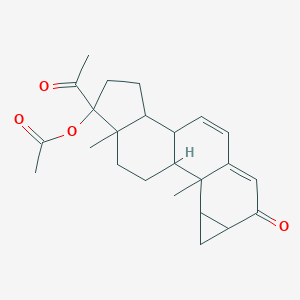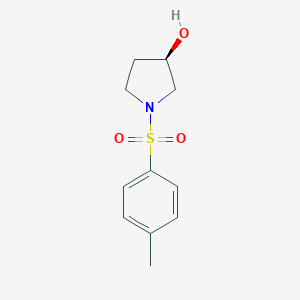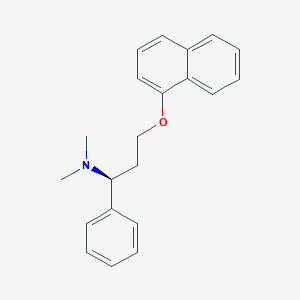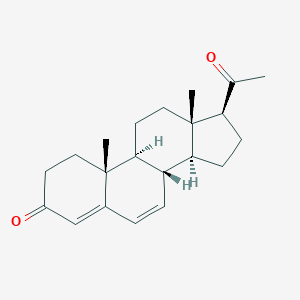
孕甾-4,6-二烯-3,20-二酮
描述
Pregna-4,6-diene-3,20-dione, also known as Pregna-4,6-diene-3,20-dione, is a synthetic derivative and natural metabolite of progesterone. It is a steroid hormone that plays a crucial role in various biological processes.
科学研究应用
Pregna-4,6-diene-3,20-dione has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in hormone regulation and its effects on cellular processes.
Industry: The compound is used in the production of progestin contraceptives and other pharmaceutical products.
作用机制
Target of Action
Pregna-4,6-diene-3,20-dione, also known as 6-Dehydroprogesterone, is a synthetic progestogen . Its primary target is the progesterone receptor in the uterus . This receptor plays a crucial role in the menstrual cycle and pregnancy .
Mode of Action
6-Dehydroprogesterone acts as an agonist of the progesterone receptor . It binds to these receptors in the uterus, leading to a series of cellular changes. Specifically, it helps regulate the healthy growth and normal shedding of the womb lining .
Biochemical Pathways
Its action involves the regulation of gene expression in cells that contain progesterone receptors . This regulation can affect various biological processes, including the menstrual cycle and pregnancy .
Pharmacokinetics
6-Dehydroprogesterone is orally active, indicating that it can be effectively administered through the mouth . .
Result of Action
The action of 6-Dehydroprogesterone results in a complete secretory endometrium in an estrogen-primed uterus . This means that it prepares the uterus for potential pregnancy by promoting the growth and development of the uterine lining . It is used to treat conditions associated with progesterone deficiency, such as irregular menstrual cycles, infertility, and prevention of miscarriage .
准备方法
Synthetic Routes and Reaction Conditions: Pregna-4,6-diene-3,20-dione can be synthesized through several methods. One common approach involves the dehydrogenation of progesterone. In this method, progesterone undergoes a dehydrogenation reaction in the presence of a dehydrogenation reagent to form Pregna-4,6-diene-3,20-dione . Another method involves the use of microorganisms such as Aspergillus niger for the biotransformation of progesterone into Pregna-4,6-diene-3,20-dione .
Industrial Production Methods: Industrial production of Pregna-4,6-diene-3,20-dione often involves the use of chemical synthesis methods due to their efficiency and scalability. The process typically includes the etherification of progesterone, followed by dehydrogenation and ketal formation to yield the desired product .
化学反应分析
Types of Reactions: Pregna-4,6-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert Pregna-4,6-diene-3,20-dione into other steroidal compounds.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, chlorinated, and epoxidized derivatives of Pregna-4,6-diene-3,20-dione .
相似化合物的比较
Progesterone: The natural hormone from which Pregna-4,6-diene-3,20-dione is derived.
Dydrogesterone: A synthetic progestogen with similar progestational effects.
Medrogestone: Another synthetic progestogen used in hormone therapy.
Uniqueness: Pregna-4,6-diene-3,20-dione is unique due to its specific structure, which allows it to be metabolically stable and orally active. Unlike some other progestogens, it does not exhibit significant androgenic or estrogenic side effects, making it a valuable compound in medical applications .
属性
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMOKGBVKVMRFX-LEKSSAKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162-56-7 | |
| Record name | Pregna-4,6-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Dehydroprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-DEHYDROPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF38VA583P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



